Tetrabromosilane

Description

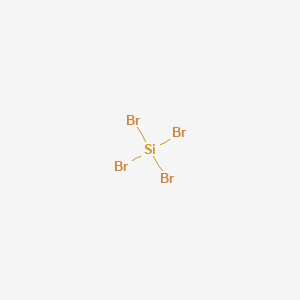

Structure

3D Structure

Properties

IUPAC Name |

tetrabromosilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br4Si/c1-5(2,3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFMYMZGQVTROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si](Br)(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SiBr4, Br4Si | |

| Record name | silicon(IV) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon(IV)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Silicon tetrabromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silicon_tetrabromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064872 | |

| Record name | Silicon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-66-4 | |

| Record name | Silicon bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silicon tetrabromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, tetrabromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicon tetrabromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicon tetrabromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILICON TETRABROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GAC9YWL42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrabromosilane (SiBr₄)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromosilane, also known as silicon tetrabromide (SiBr₄), is an inorganic compound composed of a central silicon atom covalently bonded to four bromine atoms.[1][2] It is a colorless liquid at room temperature with a suffocating odor, primarily due to its high reactivity with moisture, which causes it to hydrolyze and release hydrogen bromide.[1][2] SiBr₄ serves as a key precursor in materials science, particularly in the chemical vapor deposition (CVD) of silicon-based thin films used in the semiconductor industry.[1] Its structural and bonding characteristics are fundamental to understanding its reactivity and applications. This guide provides a detailed technical overview of the molecular structure, bonding, and experimental determination methods for this compound.

Molecular Structure and Geometry

The molecular architecture of this compound is defined by a central silicon atom and four peripheral bromine atoms. According to the Valence Shell Electron Pair Repulsion (VSEPR) theory, the four bonding pairs of electrons around the central silicon atom arrange themselves to minimize repulsion, resulting in a tetrahedral molecular geometry .[3][4][5][6]

Hybridization

To form four equivalent single bonds, the central silicon atom undergoes sp³ hybridization .[3][4] Its one 3s and three 3p valence orbitals combine to form four degenerate sp³ hybrid orbitals. Each of these hybrid orbitals overlaps with a 4p orbital from a bromine atom to form a sigma (σ) bond.

Bond Angles

In an ideal tetrahedral structure, the angle between any two adjacent bonds is approximately 109.5 degrees .[3][4][5] This Br-Si-Br bond angle is a direct consequence of the tetrahedral arrangement that maximizes the distance between the four bromine atoms.[5]

Covalent Bonding in SiBr₄

The bonding in this compound is characterized by four identical silicon-bromine single covalent bonds.

Lewis Structure

The Lewis structure depicts the arrangement of valence electrons. Silicon, in group 14, has four valence electrons, and each bromine, in group 17, has seven.[4] The central silicon atom forms a single bond with each of the four bromine atoms, satisfying the octet rule for all atoms.[7] Each Si-Br bond consists of one shared pair of electrons, and each bromine atom has three lone pairs of electrons.[8]

Figure 1: Lewis Structure of this compound

Bond Polarity and Molecular Polarity

The electronegativity of silicon is approximately 1.90, while that of bromine is 2.96. The significant difference in electronegativity (ΔEN ≈ 1.06) results in each Si-Br bond being polar covalent , with a partial negative charge (δ-) on the bromine atom and a partial positive charge (δ+) on the silicon atom.[9]

Despite the presence of four polar bonds, the SiBr₄ molecule as a whole is nonpolar .[9] The symmetrical tetrahedral arrangement causes the individual bond dipoles to cancel each other out, resulting in a net molecular dipole moment of zero.[9]

Bond Order

In the SiBr₄ molecule, each silicon-bromine bond is a single bond. Therefore, the bond order for each Si-Br bond is 1.[5] The molecule does not exhibit resonance structures.[5]

Quantitative Structural Data

The precise structural parameters of SiBr₄ have been determined through various experimental and computational methods.

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Experimental (X-ray Crystallography) | Computational (NIST Database) |

| Si-Br Bond Length | 2.183 ± 0.004 Å | 2.19 - 2.22 Å (varies with crystal phase)[10][11][12] | 2.209 Å |

| Br-Si-Br Bond Angle | ~109.5° | ~109.5° (in tetrahedral geometry)[10][11][12] | ~109.5° |

| Molecular Geometry | Tetrahedral | Tetrahedral[10][11][12] | Tetrahedral |

Table 1: Summary of Quantitative Structural Data for SiBr₄

| Parameter | Value | Units | Reference |

| Vibrational Frequency (ν₁, A₁) | 249 | cm⁻¹ | Shim |

| Vibrational Frequency (ν₂, E) | 90 | cm⁻¹ | Shim |

| Vibrational Frequency (ν₃, T₂) | 487 | cm⁻¹ | Shim |

| Vibrational Frequency (ν₄, T₂) | 137 | cm⁻¹ | Shim |

Table 2: Fundamental Vibrational Frequencies of SiBr₄

Experimental Protocols for Structural Determination

The molecular structure of this compound has been elucidated primarily through gas-phase electron diffraction and X-ray crystallography, complemented by vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gaseous state, free from intermolecular forces.[13]

Methodology:

-

Sample Introduction: A gaseous sample of SiBr₄ is effused through a nozzle into a high-vacuum chamber.[13]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicularly through the gas stream.[13]

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the SiBr₄ molecules. This scattering creates a diffraction pattern of concentric rings.

-

Detection: The diffraction pattern is captured on a detector, such as a photographic plate or a CCD camera.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is mathematically transformed into a radial distribution curve, from which internuclear distances (bond lengths) and bond angles can be accurately determined.[13]

Figure 2: Workflow for Gas-Phase Electron Diffraction

X-ray Crystallography

This technique is used to determine the arrangement of atoms within a crystal. For SiBr₄, which is a liquid at room temperature, the sample must be cooled to its solid state. Studies have identified at least two crystalline phases: a low-temperature beta phase (monoclinic, P2₁/c) and a high-temperature alpha phase (cubic, Pa3).

Methodology:

-

Crystallization: A single crystal of SiBr₄ is grown by cooling the liquid below its melting point (5 °C).[14] For powder diffraction, a polycrystalline sample is used.

-

X-ray Source: A focused beam of monochromatic X-rays is generated and directed at the crystal.[15]

-

Diffraction: The X-rays are diffracted by the planes of atoms in the crystal lattice, according to Bragg's Law.[16]

-

Detection: The diffracted X-rays produce a pattern of spots of varying intensity, which is recorded by a detector.[17]

-

Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the unit cell. An atomic model of the SiBr₄ molecule is then fitted into this map to determine bond lengths, bond angles, and the overall packing of molecules in the crystal.[17]

Figure 3: Workflow for X-ray Crystallography

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of molecules.[18][19] A molecule vibrates at specific frequencies corresponding to discrete energy levels.[20] For a vibration to be IR active, it must cause a change in the molecule's dipole moment. For it to be Raman active, it must cause a change in the molecule's polarizability. The number and symmetry of the observed vibrational bands in the IR and Raman spectra of SiBr₄ are consistent with its tetrahedral (Td point group) structure.

Conclusion

This compound (SiBr₄) possesses a well-defined nonpolar, tetrahedral structure governed by the sp³ hybridization of the central silicon atom. Its four polar Si-Br covalent bonds are arranged symmetrically, resulting in a net dipole moment of zero. Quantitative structural parameters, including Si-Br bond lengths of approximately 2.18–2.22 Å and Br-Si-Br bond angles of 109.5°, have been precisely determined through sophisticated experimental techniques like gas-phase electron diffraction and X-ray crystallography. This comprehensive understanding of its molecular structure and bonding is critical for controlling its reactivity and optimizing its use in advanced materials synthesis and other chemical applications.

References

- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 2. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 3. math.answers.com [math.answers.com]

- 4. brainly.com [brainly.com]

- 5. Page loading... [guidechem.com]

- 6. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]

- 7. homework.study.com [homework.study.com]

- 8. homework.study.com [homework.study.com]

- 9. knordslearning.com [knordslearning.com]

- 10. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 11. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 12. Materials Data on SiBr4 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 13. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 14. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]

- 15. X-Ray Crystallography [www2.tulane.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. m.youtube.com [m.youtube.com]

- 20. youtube.com [youtube.com]

Synthesis of High-Purity Tetrabromosilane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

High-purity Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a versatile inorganic compound with significant applications in the synthesis of advanced materials and as a reagent in organic chemistry. Its utility in the production of high-purity silicon, silicon-based thin films for the semiconductor industry, and as a precursor for various organosilicon compounds underscores the importance of well-defined synthesis and purification methodologies.[1][2] This technical guide provides a comprehensive overview of the primary synthesis routes, detailed experimental protocols, purification techniques, and analytical methods for achieving high-purity this compound.

Core Synthesis Routes for this compound

Two principal methods dominate the synthesis of this compound: the direct bromination of elemental silicon and the reaction of silicon with hydrogen bromide at elevated temperatures.

Direct Bromination of Silicon

This route involves the direct, exothermic reaction of elemental bromine with silicon. The reaction is typically conducted at high temperatures, and the presence of a copper catalyst can enhance the reaction rate.[3]

Reaction: Si(s) + 2Br₂(g) → SiBr₄(g)

Reaction of Silicon with Hydrogen Bromide

In this high-temperature process, silicon powder reacts with anhydrous hydrogen bromide gas to yield this compound and hydrogen gas.[3][4] A notable aspect of this method is the potential formation of bromosilane byproducts, such as tribromosilane (SiHBr₃) and dibromosilane (SiH₂Br₂).[4][5]

Reaction: Si(s) + 4HBr(g) → SiBr₄(g) + 2H₂(g)

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the laboratory-scale synthesis of this compound.

Protocol 1: Synthesis via Direct Bromination of Silicon

Objective: To synthesize this compound through the direct reaction of silicon with bromine vapor.

Materials:

-

Silicon powder (metallurgical grade, >98% purity)[6]

-

Liquid bromine (≥99.5% purity)

-

Copper powder (optional catalyst)

-

High-purity argon or nitrogen gas

-

Dry ice and acetone for cold trap

Apparatus:

-

Horizontal tube furnace with a quartz reaction tube

-

Bromine vapor generation flask equipped with a heating mantle

-

Mass flow controller for the inert carrier gas

-

Condensation trap (e.g., a cold finger)

-

Schlenk line for maintaining an inert atmosphere

-

Fractional distillation apparatus

Procedure:

-

A quartz boat containing a precisely weighed amount of silicon powder (and copper catalyst, if utilized) is positioned in the center of the quartz reaction tube.

-

The entire apparatus is assembled and rigorously purged with a dry, inert gas (argon or nitrogen) to eliminate atmospheric oxygen and moisture. A gentle, continuous flow of the inert gas is maintained throughout the synthesis.

-

The tube furnace is heated to a stable reaction temperature, typically in the range of 600-700 °C.

-

The flask containing liquid bromine is gently warmed to generate a steady stream of bromine vapor. This vapor is transported into the reaction tube by the inert carrier gas.

-

The bromine vapor reacts with the heated silicon, producing gaseous this compound.

-

The product gas stream is directed through a cold trap maintained at approximately -78 °C with a dry ice/acetone bath, causing the this compound to condense into a colorless liquid.

-

Once the reaction is complete, the bromine flow is halted, and the system is allowed to cool to room temperature under the inert gas flow.

-

The crude this compound is carefully collected from the trap under an inert atmosphere for subsequent purification.

Protocol 2: Synthesis via Reaction of Silicon with Hydrogen Bromide

Objective: To synthesize this compound by the high-temperature reaction of silicon with anhydrous hydrogen bromide gas.

Materials:

-

Silicon powder (>98% purity)

-

Anhydrous hydrogen bromide gas

-

High-purity argon or nitrogen gas

Apparatus:

-

High-temperature tube furnace with a ceramic or quartz reaction tube

-

Mass flow controllers for precise control of HBr and inert gas flow rates

-

A series of strategically placed cold traps

-

A scrubber system filled with a basic solution (e.g., sodium hydroxide) to neutralize unreacted HBr

Procedure:

-

A known quantity of silicon powder is loaded into the reaction tube, which is then placed inside the tube furnace.

-

The system is thoroughly purged with a high-purity inert gas.

-

The furnace is heated to a constant temperature of 600 °C.[3][4]

-

A controlled flow of anhydrous hydrogen bromide gas is introduced into the reaction tube.

-

The gaseous products, including this compound, hydrogen, and any unreacted HBr, are passed through the series of cold traps to condense the SiBr₄.

-

The non-condensable gases are safely vented through the scrubber system.

-

After the reaction is deemed complete, the HBr flow is stopped, and the apparatus is cooled to ambient temperature under a continuous flow of inert gas.

-

The crude liquid this compound is collected from the traps under an inert atmosphere.

Purification of this compound

To achieve the high purity required for advanced applications, crude this compound is purified by fractional distillation . This technique effectively separates SiBr₄ from byproducts and other impurities based on differences in their boiling points.

Experimental Protocol for Fractional Distillation:

-

Under a dry, inert atmosphere, the crude this compound is transferred to a distillation flask.

-

A fractional distillation apparatus, complete with a Vigreux or packed column, a condenser, and a receiving flask, is assembled. All glassware must be scrupulously dried and purged with an inert gas.

-

The distillation flask is heated gently and evenly to initiate vaporization.

-

The fraction that distills at the characteristic boiling point of this compound, 153 °C, is collected.[3] Lower-boiling point fractions are discarded, while higher-boiling point impurities remain in the distillation flask.

Quantitative Data Summary

The following table summarizes key quantitative data for the described synthesis routes.

| Synthesis Method | Reactants | Temperature (°C) | Catalyst | Typical Yield (%) | Achievable Purity (%) | Key Byproducts |

| Direct Bromination | Si, Br₂ | 600 - 700 | Cu (optional) | > 85 | > 99.99 | Unreacted Br₂ |

| Reaction with HBr | Si, HBr | 600 | None | 70 - 90 | > 99.99 | SiHBr₃, SiH₂Br₂[4][5] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of high-purity this compound.

Caption: Workflow for High-Purity this compound Production.

Purity Analysis

Verification of the purity of the final this compound product is paramount and is typically achieved through the following analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful analytical tool is used for the identification and quantification of volatile organic and bromosilane impurities.[7][8]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For applications in the semiconductor industry, the analysis of trace metallic impurities is critical. ICP-MS offers the sensitivity required to detect these impurities at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level.[9][10][11]

Critical Safety Precautions

-

This compound is a corrosive liquid that reacts violently with water and moisture, producing corrosive hydrobromic acid.[2][3] All handling and transfer operations must be performed under a strictly dry, inert atmosphere.

-

Bromine and hydrogen bromide are highly toxic and corrosive. The use of appropriate personal protective equipment (PPE), including respiratory protection, and handling within a certified fume hood are mandatory.

-

The high temperatures involved in these syntheses necessitate the use of appropriate safety shielding and adherence to established protocols for high-temperature laboratory work.

References

- 1. Purification [chem.rochester.edu]

- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 3. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 4. api.pageplace.de [api.pageplace.de]

- 5. scribd.com [scribd.com]

- 6. mdpi.com [mdpi.com]

- 7. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silicon speciation by gas chromatography coupled to mass spectrometry in gasolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Metal Impurities in Semiconductor Precursors by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - Europub [europub.co.uk]

- 10. s27415.pcdn.co [s27415.pcdn.co]

- 11. icpms.cz [icpms.cz]

In-depth Technical Guide: Physicochemical Properties of Silicon Tetrabromide (SiBr4)

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the fundamental physicochemical properties of Silicon Tetrabromide (SiBr4), a compound of interest in various chemical synthesis and materials science applications. All quantitative data is presented in a structured format for clarity and ease of comparison.

Chemical Formula and Structure

Silicon Tetrabromide, also known as tetrabromosilane, is an inorganic compound with the chemical formula SiBr4.[1] It consists of a central silicon atom covalently bonded to four bromine atoms, resulting in a tetrahedral geometry.[2]

Molecular Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The calculation for SiBr4 is detailed below.

Table 1: Atomic Weights of Constituent Elements

| Element | Symbol | Atomic Weight ( g/mol ) |

| Silicon | Si | 28.0855[3] |

| Bromine | Br | 79.904[4][5][6] |

The molecular weight of SiBr4 is calculated as follows:

Molecular Weight = (1 × Atomic Weight of Si) + (4 × Atomic Weight of Br) Molecular Weight = (1 × 28.0855) + (4 × 79.904) = 347.7015 g/mol

This calculated value is consistent with experimentally determined and published molecular weights for Silicon Tetrabromide.

Table 2: Molecular Weight of SiBr4

| Compound | Chemical Formula | Calculated Molecular Weight ( g/mol ) | Published Molecular Weight ( g/mol ) |

| Silicon Tetrabromide | SiBr4 | 347.7015 | 347.70[2][7], 347.702[8][9] |

Logical Relationship for Molecular Weight Calculation

The relationship between the atomic weights of the constituent elements and the final molecular weight of the compound can be visualized as a simple workflow.

Caption: Workflow for calculating the molecular weight of SiBr4.

References

- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 3. Atomic Data for Silicon (Si) [physics.nist.gov]

- 4. quora.com [quora.com]

- 5. Bromine - Wikipedia [en.wikipedia.org]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Silicon Tetrabromide [drugfuture.com]

- 8. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]

- 9. silicon tetrabromide [webbook.nist.gov]

An In-depth Technical Guide to the Lewis Acidity of Tetrabromosilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Lewis acidic properties of tetrabromosilane (SiBr4). It covers the fundamental principles of its acidity, quantitative measures, experimental protocols for characterization, and its application in catalysis.

Introduction to the Lewis Acidity of this compound

This compound (SiBr4), a colorless, fuming liquid, is a tetravalent silicon halide that serves as a notable Lewis acid in various chemical transformations.[1] A Lewis acid is defined as an electron-pair acceptor. Despite having a complete octet of electrons around the central silicon atom, SiBr4 can expand its coordination sphere to accept electron pairs from Lewis bases. This is attributed to the presence of low-lying empty d-orbitals on the silicon atom. The silicon atom in SiBr4 is bonded to four electron-withdrawing bromine atoms, which creates a significant partial positive charge on the silicon, making it electrophilic and thus capable of acting as a Lewis acid.

The Lewis acidity of silicon tetrahalides follows the trend: SiI4 < SiBr4 < SiCl4 < SiF4.[1] This trend is primarily governed by the electronegativity of the halogen atoms. As the electronegativity of the halogen increases, the silicon atom becomes more electron-deficient and, consequently, a stronger Lewis acid.

SiBr4 reacts with a variety of Lewis bases, such as amines, ethers, and phosphines, to form stable adducts. These reactions are fundamental to its role as a catalyst and reagent in organic synthesis.

Quantitative Assessment of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. The most common parameters include the Acceptor Number (AN) and the Fluoride Ion Affinity (FIA).

Acceptor Number (AN)

Fluoride Ion Affinity (FIA)

The Fluoride Ion Affinity is a computational measure of Lewis acidity, defined as the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[3] A higher FIA value corresponds to a stronger Lewis acid. While a specific calculated FIA for SiBr4 is not found in the searched literature, the percent buried volume (%VBur), a related steric parameter, has been calculated for the [Br4SiF]⁻ adduct.[3]

| Parameter | Description | Typical Values for Comparison |

| Acceptor Number (AN) | Experimental measure of Lewis acidity based on the ³¹P NMR shift of Et3PO. | SbCl5: 100, AlCl3: 87, TiCl4: 70 |

| Fluoride Ion Affinity (FIA) (kJ/mol) | Calculated gas-phase enthalpy change for the reaction LA + F⁻ → [LA-F]⁻. | BF3: ~342, B(C6F5)3: ~452 |

| Percent Buried Volume (%VBur) of [Br4SiF]⁻ | A measure of the steric crowding around the Lewis acidic center in the fluoride adduct. | [Br4SiF]⁻ (equatorial): 46.7, [Br4SiF]⁻ (axial): 48.3 |

Experimental and Computational Protocols

Experimental Protocol: Determination of Acceptor Number (Gutmann-Beckett Method)

This protocol outlines the general procedure for determining the Acceptor Number of a liquid, moisture-sensitive Lewis acid like SiBr4.

Materials:

-

This compound (SiBr4)

-

Triethylphosphine oxide (Et3PO)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane-d2, benzene-d6)

-

NMR tubes with J. Young valves or similar airtight seals

-

Glovebox or Schlenk line for inert atmosphere handling

Procedure:

-

Sample Preparation (under inert atmosphere):

-

Prepare a stock solution of Et3PO in the chosen anhydrous NMR solvent (e.g., 0.025 M).

-

In a clean, dry NMR tube, add a precise volume of the Et3PO stock solution.

-

Add the Lewis acid (SiBr4) to the NMR tube. For a liquid, this can be done by mass or volume, ensuring the molar ratio of Lewis acid to Et3PO is known (typically a 1:1 or a slight excess of the Lewis acid).

-

Seal the NMR tube securely.

-

-

NMR Spectroscopy:

-

Acquire a ³¹P{¹H} NMR spectrum of the sample at a constant temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Record the chemical shift (δ) of the SiBr4-Et3PO adduct.

-

-

Data Analysis:

-

Reference the spectrum externally to 85% H3PO4 (δ = 0 ppm).

-

Measure the ³¹P chemical shift of a reference solution of Et3PO in hexane (δ ≈ 41.0 ppm).

-

Calculate the Acceptor Number (AN) using the following formula: AN = 2.21 × (δ_sample - 41.0)

-

Workflow for Gutmann-Beckett Method:

Computational Protocol: Calculation of Fluoride Ion Affinity (FIA)

This protocol describes a general methodology for calculating the FIA of SiBr4 using quantum chemical software.

Software:

-

A quantum chemistry software package (e.g., Gaussian, ORCA, Spartan).

Procedure:

-

Geometry Optimization:

-

Build the structures of SiBr4 and the [SiBr4F]⁻ anion.

-

Perform geometry optimizations for both species using a suitable level of theory, for example, a density functional theory (DFT) method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)).

-

Perform a frequency calculation on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies).

-

-

Energy Calculation:

-

Perform single-point energy calculations on the optimized structures at a higher level of theory for greater accuracy if desired (e.g., coupled-cluster methods like CCSD(T)).

-

The energy of the fluoride ion (F⁻) is also required.

-

-

FIA Calculation:

-

The FIA is calculated as the negative of the enthalpy change (ΔH) for the gas-phase reaction: SiBr4 + F⁻ → [SiBr4F]⁻

-

ΔH = H([SiBr4F]⁻) - [H(SiBr4) + H(F⁻)]

-

FIA = -ΔH

-

Logical Flow for FIA Calculation:

This compound in Catalysis: The Mukaiyama Aldol Reaction

The Lewis acidity of SiBr4 allows it to function as a catalyst in a variety of organic reactions. One prominent example is the Mukaiyama aldol reaction, which is the addition of a silyl enol ether to a carbonyl compound.[4][5][6][7] While many Lewis acids can catalyze this reaction, silicon tetrahalides are also effective.

In the Mukaiyama aldol reaction, the Lewis acid activates the carbonyl electrophile by coordinating to the carbonyl oxygen. This coordination increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the silyl enol ether.

Reaction Pathway for SiBr4-Catalyzed Mukaiyama Aldol Reaction:

Conclusion

This compound is a versatile Lewis acid with applications in both fundamental coordination chemistry and applied organic synthesis. Its reactivity can be understood in the context of the electronegativity of the bromine substituents and the ability of the central silicon atom to expand its coordination number. While specific quantitative data on its Lewis acidity are not as prevalent as for other common Lewis acids, established experimental and computational methods can be readily applied for its characterization. The catalytic activity of SiBr4 in reactions such as the Mukaiyama aldol addition highlights its utility for the formation of carbon-carbon bonds, a critical transformation in the synthesis of complex molecules relevant to the pharmaceutical and materials sciences. Further research into the catalytic applications of SiBr4 and the quantitative determination of its Lewis acidity in various solvent systems will continue to enhance its utility as a valuable synthetic tool.

References

- 1. researchgate.net [researchgate.net]

- 2. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 3. An easy-to-perform evaluation of steric properties of Lewis acids - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00037K [pubs.rsc.org]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. Mukaiyama Aldol Addition [organic-chemistry.org]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to Tetrabromosilane (CAS Number: 7789-66-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabromosilane (SiBr₄), a versatile reagent with significant applications in materials science and synthetic chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and outlines essential safety and handling procedures.

Chemical and Physical Properties

This compound, also known as silicon tetrabromide, is a colorless, fuming liquid with a suffocating odor.[1] It is a highly reactive compound, particularly sensitive to moisture.[2] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | SiBr₄ | [3] |

| Molecular Weight | 347.70 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 5 °C (41 °F; 278 K) | [4] |

| Boiling Point | 153 °C (307 °F; 426 K) | [4] |

| Density | 2.8 g/mL at 25 °C | [4] |

| Solubility | Reacts with water | [2] |

| Refractive Index (n_D) | 1.5685 | [4] |

Synthesis of this compound

This compound can be synthesized by the direct reaction of elemental silicon with bromine.[4]

Experimental Protocol: Synthesis of this compound

Materials:

-

Silicon powder

-

Liquid bromine (Br₂)

-

A tube furnace equipped with a quartz tube

-

A system for delivering bromine vapor (e.g., a bubbler with an inert carrier gas like argon)

-

A cold trap to collect the product

Procedure:

-

Place silicon powder in a quartz boat inside the tube furnace.

-

Heat the furnace to a temperature sufficient to initiate the reaction (typically above 200°C).

-

Pass a slow stream of argon gas through a bubbler containing liquid bromine to carry bromine vapor into the reaction tube.

-

The reaction is exothermic and will proceed along the quartz tube.

-

The this compound product will form as a vapor and should be collected in a cold trap cooled with a dry ice/acetone bath.

-

The crude this compound is then purified by fractional distillation under an inert atmosphere.[5][6][7][8][9] Collect the fraction boiling at 153 °C.[4]

Characterization: The purity of the distilled this compound can be confirmed by its boiling point and refractive index. Further characterization can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS).

Applications in Chemical Vapor Deposition (CVD)

This compound is a key precursor in the chemical vapor deposition (CVD) of silicon-based thin films, such as silicon nitride (Si₃N₄), which are crucial in the semiconductor industry.[2]

Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride

Materials:

-

This compound (SiBr₄)

-

Ammonia (NH₃)

-

Nitrogen (N₂) or Argon (Ar) as a carrier gas

-

A low-pressure chemical vapor deposition (LPCVD) reactor with a heated substrate holder

-

Silicon wafers as substrates

Procedure:

-

Clean the silicon wafers using a standard cleaning procedure (e.g., RCA clean).

-

Load the wafers into the LPCVD reactor.

-

Heat the substrate to the desired deposition temperature (typically in the range of 700-900°C).[10]

-

Introduce this compound vapor into the reactor using a carrier gas. The SiBr₄ source is typically heated to control its vapor pressure.

-

Simultaneously introduce ammonia gas into the reactor. The ratio of SiBr₄ to NH₃ is a critical parameter for film stoichiometry and properties.[10]

-

Maintain a constant low pressure within the reactor (e.g., 200-500 mTorr).[11]

-

The deposition time will determine the thickness of the silicon nitride film.

-

After deposition, cool the reactor and remove the coated wafers.

Characterization: The properties of the deposited silicon nitride film can be characterized by various techniques:

-

Thickness and Refractive Index: Ellipsometry

-

Composition: X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS)

-

Structural Properties: Fourier-Transform Infrared Spectroscopy (FTIR) to identify Si-N and N-H bonds.

Utility in Organosilicon Synthesis

This compound is a valuable starting material for the synthesis of organosilicon compounds through reactions with organometallic reagents, such as Grignard reagents.[4]

References

- 1. LPCVD - Low Pressure Chemical Vapor Deposition [lpcvd.com]

- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 3. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 5. Purification [chem.rochester.edu]

- 6. usalab.com [usalab.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. ris.utwente.nl [ris.utwente.nl]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Key Chemical Reactions of Tetrabromosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromosilane (SiBr₄), also known as silicon tetrabromide, is a versatile inorganic compound that serves as a crucial precursor in the synthesis of a wide array of silicon-containing materials.[1][2] This colorless, fuming liquid possesses a tetrahedral structure and is characterized by its high reactivity, particularly its sensitivity to moisture.[1][3] Its chemical behavior is largely dictated by the polar Si-Br bonds, making the silicon atom highly susceptible to nucleophilic attack. This guide provides a comprehensive overview of the core chemical reactions of this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its application.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | SiBr₄ | [1] |

| Molar Mass | 347.70 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Density | 2.8 g/mL at 25 °C | [3][4] |

| Melting Point | 5 °C | [3][4] |

| Boiling Point | 153 °C | [3][4] |

| Solubility | Reacts with water and protic solvents | [4][5] |

| Refractive Index (n_D) | 1.5627 | [4] |

Core Chemical Reactions

This compound undergoes a variety of chemical transformations, making it a valuable building block in materials science and organic synthesis. The key reactions are detailed below.

Synthesis of this compound

This compound can be synthesized through the direct reaction of elemental silicon with bromine or hydrogen bromide at elevated temperatures.

Reaction Pathway:

Experimental Protocol: Synthesis from Silicon and Bromine [2]

-

A mixture of silicon powder and a copper catalyst is placed in a quartz tube reactor.

-

The reactor is heated to the desired reaction temperature (typically around 300-400 °C).

-

A stream of dry bromine vapor, carried by an inert gas (e.g., nitrogen or argon), is passed over the silicon-copper mixture.

-

The volatile this compound product is carried out of the reactor by the gas stream.

-

The product is collected by condensation in a cold trap.

-

Purification is achieved through fractional distillation.

Hydrolysis

This compound reacts vigorously with water in a hydrolysis reaction to produce silicon dioxide (silica) and hydrobromic acid.[1][6] This reaction is responsible for the fuming of SiBr₄ in moist air.[1]

Reaction Pathway:

Experimental Protocol: Controlled Hydrolysis

Caution: This reaction is highly exothermic and releases corrosive HBr gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

This compound is dissolved in an anhydrous, inert solvent (e.g., diethyl ether or hexane) in a flask equipped with a dropping funnel and a gas outlet connected to a scrubber.

-

The flask is cooled in an ice bath.

-

A stoichiometric amount of water, diluted in the same solvent, is added dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The precipitated silicon dioxide is collected by filtration, washed with the solvent, and dried.

-

The filtrate contains the hydrobromic acid.

Reaction with Alcohols (Alcoholysis)

This compound reacts with alcohols to form tetraalkoxysilanes and hydrobromic acid. This reaction is a common method for the synthesis of orthosilicates.[2]

Reaction Pathway:

References

- 1. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 2. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 7789-66-4 CAS MSDS (SILICON TETRABROMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]

- 6. inorganic chemistry - Rate of hydrolysis of silicon tetrahalides - Chemistry Stack Exchange [chemistry.stackexchange.com]

Physical Properties of Silicon Tetrabromide

An In-depth Technical Guide to the Boiling and Melting Points of Silicon Tetrabromide (SiBr4)

This technical guide provides a comprehensive overview of the boiling and melting points of Silicon Tetrabromide (SiBr4), also known as tetrabromosilane. The document is intended for researchers, scientists, and professionals in drug development and materials science who require precise physical property data and experimental methodologies.

Silicon Tetrabromide is a colorless, fuming liquid at room temperature with a suffocating odor.[1][2][3] It is a highly reactive inorganic compound that readily hydrolyzes in the presence of moisture to produce silicon dioxide and hydrobromic acid.[1][4] This reactivity necessitates handling under anhydrous conditions. The physical properties of SiBr4 are significantly influenced by the large atomic mass of the bromine atoms, leading to higher melting and boiling points compared to its lighter silicon tetrahalide counterparts like SiCl4 and SiF4.[1][5]

Data Summary

The experimentally determined melting and boiling points for Silicon Tetrabromide are summarized below. The data is collated from various sources, providing a consistent and verifiable range for these physical constants.

| Physical Property | Value (°C) | Value (°F) | Value (K) | Citations |

| Melting Point | 5 | 41 | 278 | [1][3][4][5][6][7][8][9] |

| 5.4 | 41.7 | 278.5 | [10] | |

| Boiling Point | 153 | 307 | 426 | [1][3][4][5][6][7][8][9] |

| 154 | 309 | 427 | [10] |

Experimental Protocols for Determination

The accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[11] For pure crystalline compounds, the melting point is typically a sharp, narrow range (0.5-1°C), which broadens significantly in the presence of impurities.[11][12] Due to the moisture sensitivity of SiBr4, all procedures must be carried out in a dry environment, such as in a glovebox or under a stream of inert gas (e.g., nitrogen or argon), using oven-dried glassware.

Melting Point Determination (Capillary Method)

Given that the melting point of SiBr4 is 5°C, this procedure must be conducted using a cooling bath or a cryostat integrated with a melting point apparatus.

-

Sample Preparation: A small sample of SiBr4 is first solidified by cooling it below its melting point. The solid material is then quickly crushed into a fine powder in an anhydrous environment.

-

Capillary Loading: A small amount of the powdered, solid SiBr4 is packed into a capillary tube to a height of 1-2 mm.[11] The tube is sealed at one end.

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus (e.g., a Thiele tube or a commercial digital instrument) equipped with a cooling system.[11] The capillary is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[12]

-

Measurement: The temperature of the cooling bath is slowly raised at a rate of approximately 1-2°C per minute as it approaches the expected melting point.[13]

-

Data Recording: The melting point range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the last crystal melts completely (T2).[11][14]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[11] A simple distillation is an effective method for its determination.

-

Apparatus Setup: A simple distillation apparatus is assembled using dry glassware. This includes a distillation flask, a condenser, a receiving flask, and a thermometer. The apparatus should be protected from atmospheric moisture with drying tubes.

-

Sample Placement: A small volume of liquid SiBr4 is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated in an oil bath.

-

Measurement: The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses into the receiving flask.[13] The thermometer bulb must be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor, not the superheated liquid.[15]

-

Data Recording: The stable temperature reading during distillation is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.[11][15]

Logical Workflow Visualization

The following diagram illustrates the generalized experimental workflow for determining the melting and boiling points of a moisture-sensitive compound like SiBr4.

Caption: Workflow for SiBr4 melting and boiling point determination.

References

- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 2. SILICON TETRABROMIDE | 7789-66-4 [chemicalbook.com]

- 3. Silicon Tetrabromide [drugfuture.com]

- 4. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 5. api.pageplace.de [api.pageplace.de]

- 6. 四臭化ケイ素 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. elementschina.com [elementschina.com]

- 8. citchem.com [citchem.com]

- 9. americanelements.com [americanelements.com]

- 10. WebElements Periodic Table » Silicon » silicon tetrabromide [webelements.com]

- 11. alnoor.edu.iq [alnoor.edu.iq]

- 12. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]

- 13. youtube.com [youtube.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

Navigating the Complex Chemistry of Tetrabromosilane: A Technical Guide to its Solubility and Reactivity in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tetrabromosilane (SiBr₄), a cornerstone in silicon chemistry, presents both significant opportunities and challenges in its application due to its pronounced reactivity and specific solubility characteristics. This in-depth technical guide provides a comprehensive overview of the solubility and reactivity of this compound in a range of common organic solvents. Understanding these properties is paramount for its effective use in the synthesis of organosilicon compounds, the production of high-purity silicon-based materials, and various applications within the pharmaceutical and materials science sectors.[1][2][3]

Physicochemical Properties of this compound

This compound is a colorless, fuming liquid with a pungent odor.[1][4] It is characterized by its high reactivity, particularly its sensitivity to moisture, which leads to rapid hydrolysis.[1][2][5]

| Property | Value |

| Molecular Formula | SiBr₄ |

| Molecular Weight | 347.70 g/mol [2][6] |

| Melting Point | 5 °C[1][4][5] |

| Boiling Point | 153 °C[1][4][5] |

| Density | 2.8 g/mL at 25 °C[4][5] |

Solubility Profile: A Qualitative Assessment

Quantitative solubility data for this compound in organic solvents is scarce in publicly available literature, primarily due to its high reactivity, which complicates traditional solubility measurements. The act of dissolution is often immediately followed by a chemical reaction, particularly with protic or even some aprotic solvents. However, based on its chemical properties and analogies with similar compounds like silicon tetrachloride, a qualitative assessment of its solubility and reactivity can be made.[7]

Table 1: Qualitative Solubility and Reactivity of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Reactivity Profile |

| Protic Solvents | Alcohols (Methanol, Ethanol), Water | Reactive | Vigorous reaction to form tetraalkoxysilanes and hydrogen bromide.[1] Rapid hydrolysis to form silicon dioxide and hydrogen bromide.[1][5] |

| Aprotic Polar Solvents | Ethers (Diethyl ether, THF), Esters (Ethyl acetate) | Generally Soluble / Reactive | Forms adducts due to its Lewis acidic nature. Can lead to ether cleavage under certain conditions. Potential for reaction with enolizable esters. |

| Aprotic Nonpolar Solvents | Hydrocarbons (Hexane, Toluene) | Soluble | Generally stable, making them suitable solvents for reactions where SiBr₄ is a reagent. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally good solvents for SiBr₄, offering a non-reactive medium for many applications. |

Reactivity of this compound with Organic Solvents

The reactivity of this compound is dominated by the electrophilicity of the silicon atom and the lability of the silicon-bromine bonds. As a strong Lewis acid, it readily forms adducts with Lewis bases.[1]

Reactions with Protic Solvents

This compound reacts vigorously with protic solvents such as alcohols. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the bromide ions with alkoxy groups to form tetraalkoxysilanes and hydrogen bromide.[1]

General Reaction with Alcohols: SiBr₄ + 4 ROH → Si(OR)₄ + 4 HBr[1]

Interaction with Aprotic Polar Solvents (Ethers)

With aprotic polar solvents that are also Lewis bases, such as diethyl ether or tetrahydrofuran (THF), this compound can form stable adducts. This is a consequence of its Lewis acidic character. While often used as solvents for reactions involving SiBr₄, under forcing conditions, cleavage of the ether linkage can occur.

Stability in Aprotic Nonpolar and Chlorinated Solvents

Aprotic nonpolar solvents like hexane and toluene, and chlorinated solvents such as dichloromethane and chloroform, are generally considered suitable solvents for handling and performing reactions with this compound. In these media, the primary concern is the rigorous exclusion of atmospheric moisture to prevent hydrolysis.

Experimental Protocol for Determining the Solubility of this compound

Given the absence of readily available quantitative data, the following protocol outlines a method for determining the solubility of this compound in anhydrous organic solvents. This procedure must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.

Objective: To determine the concentration of a saturated solution of this compound in a given anhydrous organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Glovebox or Schlenk line setup

-

Syringes and needles

-

Volumetric flasks

-

Analytical balance

-

Gas-tight vials with septa

-

Thermostatted shaker or magnetic stirrer

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Apparatus for quantitative analysis of silicon (e.g., ICP-OES or a colorimetric method)

Procedure:

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas.

-

Transfer all necessary equipment and reagents into the glovebox.

-

The chosen organic solvent must be anhydrous.

-

-

Sample Preparation:

-

In a gas-tight vial, add a known volume of the anhydrous solvent (e.g., 10 mL).

-

Carefully add an excess of this compound to the solvent. The exact amount should be enough to ensure that undissolved liquid remains.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatted shaker or on a magnetic stirrer at a constant, recorded temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, allow the undissolved this compound to settle. If a stable suspension is formed, centrifugation may be necessary.

-

Carefully draw a known volume of the supernatant (the saturated solution) using a syringe, ensuring no undissolved material is taken up. Filtration through a syringe filter can also be employed.

-

-

Quenching and Dilution:

-

Immediately and carefully quench the aliquot of the saturated solution in a larger volume of a suitable solvent (e.g., a basic aqueous solution to neutralize the HBr formed upon hydrolysis). This step must be performed with caution due to the exothermic nature of the hydrolysis.

-

Dilute the quenched solution to a known final volume in a volumetric flask.

-

-

Quantitative Analysis:

-

Determine the concentration of silicon in the diluted solution using a validated analytical method such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a suitable colorimetric method.

-

From the silicon concentration, calculate the original concentration of this compound in the saturated solution.

-

Conclusion

This compound is a versatile yet highly reactive compound. Its utility in organic and materials synthesis is intrinsically linked to its interactions with organic solvents. While it is generally soluble in aprotic solvents, its reactivity, particularly with any protic impurities, necessitates careful handling and the use of anhydrous conditions under an inert atmosphere. The lack of quantitative solubility data highlights an area for future research, and the protocol provided herein offers a robust methodology for obtaining these crucial parameters. A thorough understanding of both the solubility and reactivity of this compound is essential for any researcher or professional aiming to leverage its unique chemical properties in their work.

References

- 1. Silicon tetrabromide - Wikipedia [en.wikipedia.org]

- 2. Silicon tetrabromide | SiBr4 – Ereztech [ereztech.com]

- 3. Page loading... [guidechem.com]

- 4. SILICON TETRABROMIDE | 7789-66-4 [chemicalbook.com]

- 5. SILICON TETRABROMIDE CAS#: 7789-66-4 [m.chemicalbook.com]

- 6. Silicon tetrabromide | Br4Si | CID 82247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Silicon tetrachloride - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Silicon Film Deposition using Tetrabromosilane (SiBr4) as a CVD Precursor

Introduction

Tetrabromosilane (SiBr4), also known as silicon tetrabromide, is a liquid precursor for the chemical vapor deposition (CVD) of silicon-based thin films.[1][2] It serves as an alternative to the more commonly used silicon tetrachloride (SiCl4) and silane (SiH4) precursors. Notably, the pyrolysis of SiBr4 offers the advantage of higher silicon deposition rates compared to SiCl4.[2] This characteristic makes it a compelling candidate for processes where high throughput is desirable.

These application notes provide a comprehensive overview of the use of this compound as a CVD precursor for the deposition of silicon films. It is intended for researchers, scientists, and professionals in materials science and semiconductor fabrication. This document outlines the fundamental chemical reactions, experimental protocols, and expected film properties based on available literature.

Chemical Properties and Safety Information

This compound is a colorless, fuming liquid with a suffocating odor.[2] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form silicon dioxide and hydrobromic acid.[1][2] Therefore, stringent anhydrous handling conditions are imperative.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | SiBr4 |

| Molar Mass | 347.70 g/mol |

| Appearance | Colorless liquid |

| Density | 2.82 g/cm³ |

| Melting Point | 5 °C |

| Boiling Point | 153 °C |

| CAS Number | 7789-66-4 |

Safety Precautions:

-

Handle SiBr4 in a well-ventilated fume hood.

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

-

In case of spills, use an inert absorbent material and dispose of it as hazardous waste.

Chemical Vapor Deposition of Silicon from this compound

The deposition of silicon from this compound is typically achieved through thermal CVD via hydrogen reduction. The overall chemical reaction is as follows:

SiBr₄(g) + 2H₂(g) → Si(s) + 4HBr(g)

The pyrolysis of this compound in the presence of hydrogen is essential; no reaction occurs in the absence of H₂.[3] The decomposition of SiBr₄ begins at approximately 800 °C, leading to the deposition of crystalline silicon.[3] A key intermediate in this process is the formation of tribromosilane (SiHBr₃).[3] The conversion of SiBr₄ increases with higher reaction temperatures.[3]

Energetically, the decomposition of SiBr₄ is more favorable than that of SiCl₄, which requires temperatures greater than 900 °C for a similar reaction to proceed.[3]

Experimental Protocols

This section outlines a general protocol for the deposition of silicon thin films using a horizontal hot-wall thermal CVD reactor. The parameters provided are based on available data for SiBr₄ and analogous processes with other halosilanes. Researchers should optimize these parameters for their specific reactor configuration and desired film properties.

Equipment and Materials

-

Horizontal hot-wall thermal CVD reactor with a quartz tube.

-

High-temperature furnace (capable of reaching at least 1200 °C).

-

Vacuum pump system with pressure gauges.

-

Mass flow controllers (MFCs) for carrier and reactant gases.

-

This compound (SiBr₄) precursor in a temperature-controlled bubbler.

-

High-purity hydrogen (H₂) gas (carrier and reactant).

-

High-purity nitrogen (N₂) or argon (Ar) gas (for purging).

-

Substrates (e.g., single-crystal silicon wafers, quartz).

-

Substrate holder (e.g., graphite).

-

Appropriate safety equipment.

Pre-Deposition Procedure

-

Substrate Cleaning: Clean the substrates using a standard cleaning procedure (e.g., RCA-1 and RCA-2 for silicon wafers) to remove organic and metallic contaminants.

-

System Leak Check: Perform a leak check of the CVD system to ensure vacuum integrity.

-

System Purge: Purge the reactor and gas lines with high-purity nitrogen or argon for at least 30 minutes to remove residual air and moisture.

Deposition Protocol for Crystalline Silicon

-

Loading: Load the cleaned substrates into the center of the quartz tube.

-

Pump and Purge: Evacuate the reactor to the base pressure and then purge with hydrogen gas.

-

Heating: Ramp up the furnace temperature to the desired deposition temperature (e.g., 850-1100 °C) under a continuous flow of hydrogen.

-

Precursor Delivery:

-

Set the SiBr₄ bubbler temperature to a stable value (e.g., 20-50 °C) to control the precursor vapor pressure.

-

Once the furnace is at the deposition temperature, introduce the SiBr₄ vapor into the reactor by flowing hydrogen carrier gas through the bubbler.

-

-

Deposition: Maintain the desired deposition parameters (see Table 2) for the target deposition time to achieve the desired film thickness.

-

Post-Deposition:

-

Stop the SiBr₄ flow by closing the bubbler outlet valve and bypassing the bubbler with the carrier gas.

-

Maintain the hydrogen flow while the furnace cools down to below 400 °C to prevent oxidation of the deposited film.

-

Purge the reactor with nitrogen or argon before unloading the samples.

-

Table 2: Typical Process Parameters for Crystalline Silicon Deposition from SiBr₄

| Parameter | Typical Range | Notes |

| Substrate Temperature | 800 - 1100 °C | Higher temperatures generally lead to higher crystallinity and deposition rates.[3] |

| Reactor Pressure | 50 - 760 Torr (Atmospheric) | Lower pressures can improve film uniformity. |

| H₂ Flow Rate | 100 - 1000 sccm | Acts as both a carrier and a reducing agent. |

| SiBr₄ Bubbler Temperature | 20 - 50 °C | Controls the vapor pressure of the precursor. |

| H₂ Flow Rate through Bubbler | 10 - 100 sccm | Determines the precursor concentration in the gas stream. |

| H₂/SiBr₄ Molar Ratio | 10 - 100 | A high ratio is generally required for complete reduction. |

Film Properties

The properties of the deposited silicon films are highly dependent on the CVD process parameters.

Table 3: Expected Properties of Silicon Films Grown from SiBr₄

| Property | Expected Value/Trend | Factors Influencing the Property |

| Deposition Rate | Higher than for SiCl₄ under similar conditions. Increases with temperature. | Substrate temperature, precursor flow rate, reactor pressure. |

| Crystallinity | Polycrystalline at temperatures > 800 °C. | Substrate temperature, H₂/SiBr₄ ratio. |

| Surface Morphology | Can range from smooth to faceted depending on growth conditions. | Temperature, pressure, deposition rate. |

| Purity | High purity is achievable, but depends on precursor and gas purity. | Precursor quality, system cleanliness. |

| Electrical Resistivity | Undoped films will have high resistivity. Can be controlled by in-situ or ex-situ doping. | Doping concentration, crystallinity, grain size. |

Visualizations

CVD Process Workflow

Caption: Workflow for silicon film deposition using SiBr4.

Chemical Reaction Pathway

Caption: Simplified reaction pathway for SiBr4 CVD.

References

Application Notes and Protocols for the Synthesis of Silicon Nitride Coatings Using Tetrabromosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicon nitride (Si₃N₄) coatings are of significant interest across various fields, including microelectronics, optics, and biomedical applications, owing to their excellent properties such as high hardness, chemical inertness, high dielectric strength, and good wear resistance. While various precursors are utilized for the chemical vapor deposition (CVD) of Si₃N₄, tetrabromosilane (SiBr₄) presents a viable, albeit less commonly documented, alternative to chlorine-based precursors. This document provides detailed application notes and experimental protocols for the synthesis of silicon nitride coatings using this compound, drawing from both foundational and theoretical studies.

Chemical Vapor Deposition (CVD) of Silicon Nitride from this compound and Ammonia

The primary method for synthesizing silicon nitride films from this compound is through a high-temperature reaction with ammonia (NH₃). The overall chemical reaction can be summarized as:

3SiBr₄(g) + 4NH₃(g) → Si₃N₄(s) + 12HBr(g)

This reaction typically occurs at elevated temperatures, leading to the deposition of a solid silicon nitride film on a heated substrate.

Experimental Protocol: Atmospheric Pressure Chemical Vapor Deposition (APCVD)

This protocol is based on foundational work in the field and describes a typical setup for the atmospheric pressure chemical vapor deposition of silicon nitride films using this compound and ammonia.

1. Precursor and Substrate Preparation:

-

This compound (SiBr₄): Use high-purity SiBr₄. As it is a liquid at room temperature and moisture-sensitive, it should be handled in a controlled environment (e.g., a glovebox). The SiBr₄ is typically held in a bubbler through which a carrier gas is passed.

-

Ammonia (NH₃): High-purity ammonia gas is used as the nitrogen source.

-

Carrier and Diluent Gases: A high-purity inert gas, such as nitrogen (N₂) or argon (Ar), is used as both a carrier gas for the SiBr₄ vapor and as a diluent gas to control the concentration of reactants.

-

Substrates: Silicon wafers are commonly used as substrates. They should be thoroughly cleaned prior to deposition using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.

2. Deposition Apparatus:

-

A horizontal or vertical tube furnace capable of reaching temperatures up to 1200°C.

-

A quartz reaction tube to house the substrates.

-

Mass flow controllers (MFCs) to precisely control the flow rates of all gases.

-

A temperature-controlled bubbler for the SiBr₄ precursor.

-

A substrate holder (e.g., a quartz boat).

-

An exhaust system with a scrubber to handle the corrosive hydrogen bromide (HBr) byproduct.

3. Deposition Procedure:

-

Load the cleaned substrates into the center of the reaction tube.

-

Purge the system with an inert gas (e.g., N₂) to remove any residual air and moisture.

-

Heat the furnace to the desired deposition temperature.

-

Once the temperature has stabilized, introduce the carrier gas through the SiBr₄ bubbler and the ammonia and diluent gases into the reaction tube.

-

The reactants mix and react at the heated substrate surface, leading to the deposition of a silicon nitride film.

-

After the desired deposition time, stop the flow of the precursor and reactant gases and allow the system to cool down to room temperature under an inert gas flow.

-

Unload the coated substrates.

Data Presentation

The following tables summarize key quantitative data for the synthesis and properties of silicon nitride films deposited from this compound and ammonia.

Table 1: Deposition Parameters for APCVD of Silicon Nitride from SiBr₄ and NH₃

| Parameter | Value/Range | Notes |

| Precursors | ||

| Silicon Source | This compound (SiBr₄) | High purity |

| Nitrogen Source | Ammonia (NH₃) | High purity |

| Substrate | ||

| Material | Silicon (Si) | Cleaned prior to deposition |

| Temperature | 700 - 1150 °C | Deposition rate is temperature-dependent |

| Gases | ||

| Carrier Gas (for SiBr₄) | Nitrogen (N₂) or Argon (Ar) | Flow rate controls precursor delivery |

| Diluent Gas | Nitrogen (N₂) or Argon (Ar) | Used to control reactant concentrations |

| Pressure | ||

| Reaction Pressure | Atmospheric Pressure | |

| Film Properties | ||

| Deposition Rate | Varies with temperature | Increases with increasing temperature |

Table 2: Properties of Silicon Nitride Films Deposited from SiBr₄ and NH₃

| Property | Value/Range | Method of Measurement |

| Composition | Stoichiometric (Si₃N₄) | Assumed based on reaction chemistry |

| Refractive Index | ~2.0 - 2.1 | Ellipsometry[1][2][3][4][5] |

| Dielectric Constant | 6 - 9 | Capacitance-Voltage (C-V) measurements[6][7][8] |

| Etch Rate in Buffered HF (BHF) | Relatively high compared to SiCl₄-based films | Wet chemical etching[9][10][11][12] |

| Structure | Amorphous | X-ray Diffraction (XRD) |

Signaling Pathways and Experimental Workflows

Graphviz Diagram: Chemical Vapor Deposition Workflow

Caption: Workflow for CVD of Si₃N₄ from SiBr₄ and NH₃.

Graphviz Diagram: Reaction Pathway

Caption: Simplified reaction pathway for Si₃N₄ formation.

Theoretical Considerations for Advanced Deposition Methods

While experimental data for the use of this compound in modern deposition techniques like Plasma-Enhanced Chemical Vapor Deposition (PECVD) and Atomic Layer Deposition (ALD) is scarce, theoretical studies provide valuable insights.

Plasma-Enhanced Chemical Vapor Deposition (PECVD)

In a PECVD process, a plasma is used to energize the reactant gases, allowing for deposition to occur at lower temperatures than in conventional CVD. For the SiBr₄/NH₃ system, a plasma would facilitate the dissociation of both precursors, potentially leading to the formation of reactive species like SiBrₓ* and NHₓ* radicals in the gas phase. These radicals would then react on the substrate surface to form silicon nitride. The lower deposition temperature could be advantageous for applications with thermally sensitive substrates.

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on sequential, self-limiting surface reactions. A theoretical study has evaluated the reactivity of silicon tetrahalides (SiCl₄, SiBr₄, and SiI₄) for the thermal ALD of silicon nitride with ammonia. The study suggests a periodic trend in the enthalpy and Gibbs free energy of the reaction, indicating that the reactions of heavier tetrahalides are more favorable at lower temperatures. This suggests that SiBr₄ could be a viable precursor for low-temperature thermal ALD of silicon nitride.

An ALD cycle for Si₃N₄ using SiBr₄ and NH₃ would consist of the following steps:

-

SiBr₄ pulse: SiBr₄ is introduced into the reactor and chemisorbs onto the substrate surface.

-

Purge: Excess SiBr₄ and any byproducts are removed from the reactor with an inert gas.

-

NH₃ pulse: NH₃ is introduced and reacts with the surface-adsorbed SiBrₓ species to form a layer of silicon nitride.

-

Purge: Excess NH₃ and reaction byproducts are purged from the reactor.

This cycle is repeated to grow a film of the desired thickness. The self-limiting nature of the surface reactions in ALD allows for precise thickness control at the atomic level and excellent conformality on complex topographies.

Characterization of Silicon Nitride Films

A comprehensive characterization of the deposited silicon nitride films is crucial to ensure they meet the requirements for the intended application. Key characterization techniques include:

-

Ellipsometry: To measure the film thickness and refractive index.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds present in the film, such as Si-N, Si-H, and N-H.

-

X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the film.

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology and cross-section of the film.

-

Atomic Force Microscopy (AFM): To quantify the surface roughness.

-

Capacitance-Voltage (C-V) and Current-Voltage (I-V) Measurements: To determine the dielectric constant, dielectric strength, and electrical leakage characteristics of the film.

Conclusion

This compound, in combination with ammonia, serves as a viable precursor system for the synthesis of silicon nitride coatings via chemical vapor deposition. While historical data provides a foundation for atmospheric pressure CVD, theoretical studies suggest the potential for SiBr₄ in more advanced, lower-temperature deposition techniques such as PECVD and ALD. The protocols and data presented in this document provide a starting point for researchers to explore the use of this compound for producing high-quality silicon nitride films for a variety of applications. Further experimental work is needed to fully optimize the deposition processes and characterize the resulting films using modern techniques.

References

- 1. refractiveindex.info [refractiveindex.info]

- 2. refractiveindex.info [refractiveindex.info]

- 3. refractiveindex.info [refractiveindex.info]

- 4. kla.com [kla.com]

- 5. kla.com [kla.com]

- 6. What is Silicon Nitride Dielectric Constant? Si3N4 Material Properties [bstceramicpcb.com]

- 7. se.unipretec-ceramics.com [se.unipretec-ceramics.com]

- 8. sintx.com [sintx.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. samothrace.eu [samothrace.eu]

Application of Silicon Tetrabromide (SiBr₄) in Semiconductor Device Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction